molecular formula C27H27N5O4 B2995501 5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-96-8

5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2995501
CAS No.: 1040673-96-8
M. Wt: 485.544
InChI Key: ZXOVKEFSEBKEDY-UHFFFAOYSA-N
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Description

Structurally, it features a pyrazolo-pyridine core substituted with a phenyl group at position 2, an ethyl group at position 5, and a piperazine-1-carbonyl moiety at position 5.

Properties

IUPAC Name

5-ethyl-7-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-3-29-17-22(24-23(18-29)27(35)32(28-24)20-7-5-4-6-8-20)26(34)31-15-13-30(14-16-31)25(33)19-9-11-21(36-2)12-10-19/h4-12,17-18H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOVKEFSEBKEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound that belongs to the pyrazolo[4,3-c]pyridine class. Its complex structure suggests potential for diverse biological activities, particularly in the field of medicinal chemistry. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C27H27N5O4C_{27}H_{27}N_{5}O_{4} and a molecular weight of 485.5 g/mol. Its structural features include:

  • Pyrazolo[4,3-c]pyridine core : Imparts unique pharmacological properties.
  • Piperazine moiety : Known for its role in various bioactive compounds.
  • Methoxybenzoyl substituent : May enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, while the pyrazolo core may influence cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was tested against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines.
  • Results : Significant inhibition of cell growth was observed, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Cell LineIC50 Value (µM)Comparison to 5-FU
HUH74.64Lower
HEPG27.22Comparable
MCF76.09Lower
HCT1166.18Comparable

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects, possibly acting as an antagonist or modulator at dopamine or serotonin receptors. This could position the compound as a candidate for treating neurological disorders.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that derivatives similar to this compound exhibited significant anti-proliferative effects on multiple cancer cell lines, suggesting that modifications in structure can enhance efficacy .
  • Binding Affinity Studies : Investigations into the binding affinity of the compound revealed interactions with key targets involved in cancer progression and neurodegeneration, highlighting its therapeutic potential .
  • Synthesis and Characterization : The synthesis process involves multiple steps requiring precise control over reaction conditions to ensure high yield and purity. Characterization techniques such as NMR and IR spectroscopy were employed to confirm structural integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The pyrazolo[4,3-c]pyridine core is a common feature among analogs. Key structural variations include:

  • Substituents on the pyrazole/pyridine rings : Modifications here influence receptor binding and metabolic stability.
  • Piperazine-linked groups : The nature of the acyl/aryl substituent on the piperazine moiety affects solubility and target selectivity.

Analog-Specific Comparisons

Compound 1 : 5-Ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • Molecular Formula : C₂₅H₂₄FN₅O₂ (MW: 445.5)
  • Key Differences : Replaces the 4-methoxybenzoyl group with a 2-fluorophenyl substituent. Fluorine enhances electronegativity and bioavailability.
  • Activity: Not explicitly stated, but fluorinated analogs often exhibit improved CNS penetration and kinase inhibition .
Compound 2 : 5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
  • Molecular Formula : C₂₃H₂₁N₅O₄ (MW: 431.4)
  • Key Differences : Furan-2-carbonyl group instead of 4-methoxybenzoyl; pyrazole ring substitution differs (3-methyl vs. 5-ethyl).
  • Implications : The furan group may reduce metabolic stability compared to methoxybenzoyl but could enhance solubility.
Compound 3 : 7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • Molecular Formula : C₂₆H₂₉N₅O₄ (MW: 475.5)
  • Key Differences : Cyclopropanecarbonyl and tetrahydrofuran-methyl substituents.

Physicochemical Properties

  • Molecular Weight : Ranges from 431.4 to 475.5 g/mol, influencing drug-likeness (e.g., Lipinski’s Rule of Five).
  • Solubility : Methoxy and fluorine groups enhance lipophilicity, while polar groups (e.g., tetrahydrofuran in Compound 3) improve aqueous solubility .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 4-methoxybenzoyl group in the target compound may enhance binding to aromatic-rich kinase domains compared to fluorophenyl or furanoyl analogs.
  • Synthetic Challenges : Cyclization steps (e.g., pyrazolo-pyridine formation) require precise conditions, as seen in and .
  • Data Gaps: Limited biological data for the target compound; most evidence focuses on structural analogs or intermediates.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step strategies:

  • Pyrazolo-pyridinone core formation : Cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions, as demonstrated in pyrazolo[3,4-c]pyrazole synthesis (e.g., using hydrazine hydrate in ethanol/acetic acid) .
  • Piperazine coupling : The 4-(4-methoxybenzoyl)piperazine moiety is introduced via carbonyldiimidazole-mediated coupling or nucleophilic acyl substitution, similar to methods used for PROTAC derivatives .
  • Intermediate validation : Key intermediates like the pyrazole-carbaldehyde or substituted piperazine precursors should be characterized via NMR and HPLC (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

  • 1H/13C NMR : Critical for confirming regioselectivity of the pyrazolo-pyridinone core and substitution patterns on the piperazine ring .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, especially for detecting isotopic impurities (e.g., chlorine or methoxy groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>98%) and monitor degradation products .

Q. How can researchers confirm regioselectivity during pyrazolo-pyridinone core formation?

  • X-ray crystallography : Resolves ambiguity in ring fusion positions (e.g., distinguishing [4,3-c] from [3,4-c] isomers) .
  • NOE NMR experiments : Identifies spatial proximity of protons in the fused ring system to confirm regiochemistry .

Advanced Research Questions

Q. What strategies optimize coupling efficiency between the piperazine moiety and pyrazolo-pyridinone core?

  • Catalyst screening : Use Pd-mediated cross-coupling or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for sterically hindered couplings .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while additives like Hünig’s base improve reaction yields .
  • In situ FTIR monitoring : Tracks carbonyl stretching frequencies (1680–1720 cm⁻¹) to confirm acyl transfer completion .

Q. How should kinetic studies investigate off-target effects on kinase families?

  • Enzyme inhibition assays : Measure IC50 values against PDE isoforms (e.g., PDE5A1) using fluorogenic substrates, as described for phosphodiesterase inhibitors .
  • Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess inhibition of structurally related kinases (e.g., PKA, PKG) .
  • Molecular docking : Compare binding poses in PDE5 vs. off-target kinases using Schrödinger Suite or AutoDock Vina .

Q. What analytical approaches resolve contradictory crystallographic and NMR conformational data?

  • Variable-temperature NMR : Identifies dynamic conformational changes in solution (e.g., piperazine ring puckering) .
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to validate dominant conformers .
  • Synchrotron XRD : High-resolution crystallography (≤1.0 Å) resolves electron density ambiguities in the solid state .

Q. What methodologies determine binding kinetics to phosphodiesterase isoforms with minimal allosteric interference?

  • Surface plasmon resonance (SPR) : Immobilize PDE5 on CM5 chips and measure association/dissociation rates (ka/kd) under physiological buffer conditions .
  • Isothermal titration calorimetry (ITC) : Quantifies binding stoichiometry and enthalpy changes while avoiding fluorescent tag artifacts .
  • Mutagenesis studies : Replace residues in the allosteric pocket (e.g., PDE5A1 H643A) to isolate orthosteric binding effects .

Methodological Notes

  • Data contradiction analysis : Cross-validate synthetic intermediates (e.g., via LC-MS/MS) to rule out byproduct interference .
  • Scale-up challenges : Implement flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Biological assays : Use HEK293 cells overexpressing human PDE isoforms for in vitro-to-in vivo extrapolation (IVIVE) .

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